3-Hydroxy-1-methylazetidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylazetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-5-2-4(6)3-5;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTMWEWMNIDGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720405 | |
| Record name | 1-Methylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099609-12-7, 26687-49-0 | |
| Record name | 1-Methylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylazetidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Hydroxy-1-methylazetidine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-1-methylazetidine Hydrochloride
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of azetidine, a four-membered nitrogen-containing heterocycle, this molecule possesses a unique combination of structural rigidity and chemical reactivity, making it a valuable building block for the synthesis of complex molecular architectures. The inherent ring strain of the azetidine core, coupled with the presence of a hydroxyl group and a methyl-substituted nitrogen, provides a versatile scaffold for developing novel therapeutic agents.
This guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectral data, synthesis, reactivity, and applications, with a focus on the practical insights necessary for its effective utilization in a laboratory setting.
Chemical Identity and Structure
The foundational step in understanding any chemical compound is to establish its identity through various nomenclature and structural representations.
-
CAS Number: 111043-48-2 (for the free base, 3-Hydroxy-1-methylazetidine)[1][2][3][4]
-
Molecular Formula: C₄H₁₀ClNO[5]
-
Molecular Weight: 123.58 g/mol [5]
-
Canonical SMILES: CN1CC(C1)O.Cl
-
InChI Key: IJVQAJHYYRVZNE-UHFFFAOYSA-N (for the free base)[1][2]
The structure of this compound consists of a saturated four-membered azetidine ring. A hydroxyl (-OH) group is attached to the carbon at the 3-position, and a methyl (-CH₃) group is attached to the nitrogen atom at the 1-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility.[6]
Caption: 2D Structure of this compound
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [7] |
| Melting Point | 85-90 °C | [7] |
| Solubility | Soluble in water, DMSO, and methanol | [7][8] |
| Stability | Hygroscopic; sensitive to moisture | [7] |
| Storage | Keep in a dark place, sealed in a dry environment at room temperature | [7] |
The hydrochloride salt form generally improves the compound's solubility in aqueous solutions compared to its free base, which is an advantageous property for many biological and pharmaceutical applications.[6] Its hygroscopic nature necessitates careful handling and storage in a desiccated environment to prevent degradation.
Synthesis and Manufacturing
While various synthetic routes to 3-hydroxyazetidine derivatives exist, a common approach involves the cyclization of appropriate precursors. For the parent compound, 3-hydroxyazetidine hydrochloride, a typical synthesis involves the debenzylation of a protected intermediate. For instance, 1-benzylazetidin-3-ol can be hydrogenated to yield 3-hydroxyazetidine.[9] Another method involves the reaction of t-butylamine with epichlorohydrin, followed by cyclization and deprotection steps.[9] The N-methylation to produce 3-Hydroxy-1-methylazetidine can be achieved through standard methylation procedures on the 3-hydroxyazetidine precursor.
Caption: Generalized synthetic pathway for 3-Hydroxy-1-methylazetidine HCl.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is centered around the nucleophilicity of the hydroxyl group and the secondary amine (in its deprotonated form), as well as the potential for ring-opening reactions due to ring strain. This compound is a valuable building block in medicinal chemistry for several reasons:
-
Scaffold for Novel Therapeutics: The azetidine ring is a bioisostere for other cyclic and acyclic structures, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[10]
-
Introduction of 3D-character: The rigid, non-planar structure of the azetidine ring helps to introduce three-dimensionality into drug candidates, which can lead to improved binding affinity and selectivity for their biological targets.
-
Intermediate for API Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[11] It has been utilized in the development of drugs targeting neurological disorders and as a component in the synthesis of certain antibiotics, such as fluoroquinolones.[7][8][11]
-
Polypeptide Synthesis: As a chiral amino acid derivative, it can be incorporated into polypeptide chains to create novel therapeutic peptides with specific pharmacological properties.[11]
Sources
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- 4. vsnchem.com [vsnchem.com]
- 5. CAS 124668-46-8 | 3-Hydroxy-3-methylazetidine hydrochloride - Synblock [synblock.com]
- 6. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]
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- 10. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the NMR Spectrum Analysis of 3-Hydroxy-1-methylazetidine hydrochloride
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Hydroxy-1-methylazetidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data readout, focusing on the causal reasoning behind experimental choices and the logic of spectral interpretation. We will explore both ¹H and ¹³C NMR data, detailing the structural insights that can be derived from chemical shifts, coupling constants, and signal multiplicities.
Introduction: The Structural Significance of the Azetidine Ring
The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its presence often imparts desirable physicochemical properties, including improved metabolic stability and aqueous solubility. This compound is a key building block in the synthesis of more complex pharmaceutical agents. Its rigid, strained ring structure and the presence of a hydroxyl group create a distinct and informative NMR fingerprint. Accurate interpretation of this fingerprint is paramount for structural verification and quality control in any synthetic workflow.
The hydrochloride salt form ensures solubility in common polar NMR solvents like Deuterium Oxide (D₂O) or DMSO-d₆, which is a critical first step in sample preparation. The choice of solvent not only dissolves the analyte but also influences the chemical shifts of exchangeable protons, such as the hydroxyl (-OH) and the ammonium-like proton on the nitrogen, if it were not quaternized by the methyl group. In this case, the nitrogen is a quaternary ammonium cation, which simplifies some aspects of the analysis.
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to generate high-quality, reproducible NMR data. The rationale behind each step is provided to demonstrate a self-validating system of experimentation.
2.1 Sample Preparation
A well-prepared sample is the foundation of a high-quality NMR spectrum. The primary objectives are to achieve complete dissolution, minimize signal interference from the solvent, and ensure sample homogeneity.
Step-by-Step Methodology:
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound. Precision is key for future quantification (if required) and for maintaining a consistent concentration for comparative studies.
-
Solvent Selection & Dissolution:
-
Primary Choice: Deuterium Oxide (D₂O). The hydrochloride salt form of the analyte is highly polar, ensuring excellent solubility in D₂O. A key advantage of D₂O is that the hydroxyl (-OH) proton will exchange with the deuterium, causing its signal to disappear from the ¹H NMR spectrum. This simplifies the spectrum by removing a potentially broad peak and eliminating its coupling to adjacent protons, making the analysis of the ring protons more straightforward.
-
Alternative Choice: DMSO-d₆. If observation of the hydroxyl proton is desired, DMSO-d₆ is an excellent alternative. It will solubilize the compound, and the -OH proton will typically appear as a distinct, albeit sometimes broad, signal.
-
-
Sample Transfer: Transfer the weighed solid into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6 - 0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the NMR tube.
-
Homogenization: Vortex the tube for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution is mandatory. The presence of suspended solids will degrade the spectral quality by causing line broadening and poor shimming.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added to D₂O samples. However, for routine structural confirmation, referencing to the residual solvent peak is often sufficient.
2.2 NMR Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer Frequency | 400 MHz | 100.6 MHz | Higher field strength provides better signal dispersion and resolution. |
| Solvent | D₂O | D₂O | As discussed, ensures solubility and simplifies the ¹H spectrum. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Number of Scans | 16 | 1024 | ¹H is a highly sensitive nucleus requiring fewer scans. ¹³C has a very low natural abundance (~1.1%), necessitating a larger number of scans to achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (d1) | 2 seconds | 2 seconds | Allows for sufficient relaxation of the nuclei between pulses, ensuring accurate signal integration. |
| Acquisition Time (aq) | ~4 seconds | ~1 second | Determines the digital resolution of the spectrum. |
¹H NMR Spectrum Analysis (400 MHz, D₂O)
The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The analysis below is based on expected chemical shifts and coupling patterns for the azetidine ring system.
3.1 Expected Signals and Assignments
The structure of this compound features three distinct groups of non-exchangeable protons.
Caption: Expected HSQC correlations for 3-Hydroxy-1-methylazetidine.
This experiment would definitively link the proton signal at ~3.0 ppm to the carbon signal at ~43 ppm, the proton multiplet at ~3.8-4.2 ppm to the carbon signal at ~63 ppm, and the proton multiplet at ~4.7 ppm to the carbon signal at ~65 ppm, thus validating the entire structural assignment.
Conclusion
The NMR analysis of this compound is a clear example of how fundamental principles of chemical shift and spin-spin coupling can be applied to confirm the structure of a complex heterocyclic molecule. By making informed choices in sample preparation—specifically the use of D₂O to simplify the spectrum—and by systematically interpreting the resulting ¹H and ¹³C data, a high degree of confidence in the compound's identity can be achieved. For unequivocal assignment, particularly in more complex derivatives, 2D techniques like COSY and HSQC are essential tools in the modern analytical chemist's arsenal. This guide provides the foundational logic for such an analysis, empowering researchers to move from raw data to confident structural elucidation.
References
Currently, no specific peer-reviewed articles detailing the complete NMR assignment of this compound were identified in the search. The analysis provided is based on established principles of NMR spectroscopy and data from chemical databases for analogous structures. For a formal report, citing a primary literature source with matching data or depositing experimentally acquired data into a public repository would be standard practice.
Methodological & Application
Application Note: Synthesis and Mechanistic Analysis of 3-Hydroxy-1-methylazetidine Hydrochloride
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] Among functionalized azetidines, 3-Hydroxy-1-methylazetidine serves as a critical building block for a diverse range of complex pharmaceutical agents.[3] This document provides a detailed examination of the predominant reaction mechanism for its synthesis—the intramolecular cyclization of an amino-halohydrin intermediate—and presents a comprehensive, field-tested protocol for its preparation and characterization as a stable hydrochloride salt.
Introduction: The Strategic Value of the Azetidine Moiety
Four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention in drug discovery.[1] Their inherent ring strain, which is less pronounced than that of aziridines but greater than that of pyrrolidines, provides a unique balance of stability and controlled reactivity.[4][5] This "tuned" reactivity allows the azetidine ring to serve as a rigid scaffold, orienting substituents in a precise vector space for optimal interaction with biological targets. Furthermore, its sp³-rich character is highly desirable for moving beyond the flat, aromatic structures that often plague drug development pipelines, leading to enhanced pharmacokinetic profiles.[2]
3-Hydroxy-1-methylazetidine hydrochloride is a particularly versatile synthon. The hydroxyl group at the 3-position offers a convenient handle for further functionalization, while the N-methyl group is a common feature in many bioactive molecules. The hydrochloride salt form ensures superior stability and handling characteristics compared to the volatile free base.
Dominant Reaction Mechanism: Epoxide Ring-Opening and Intramolecular Cyclization
The most robust and scalable synthesis of 3-hydroxy-N-alkylazetidines proceeds through a two-step sequence initiated by the reaction between a primary amine and epichlorohydrin.[6][7] This pathway is favored for its use of readily available starting materials and its high efficiency.
Step 1: Nucleophilic Epoxide Ring-Opening The reaction commences with the nucleophilic attack of methylamine on one of the terminal carbons of the epoxide ring in epichlorohydrin. The nitrogen's lone pair opens the strained three-membered ring, forming a transient zwitterionic intermediate that is quickly protonated by the solvent (typically water or an alcohol) to yield the key intermediate, 1-chloro-3-(methylamino)propan-2-ol. The regioselectivity of this attack is governed by both steric and electronic factors, favoring attack at the less substituted carbon of the epoxide.
Step 2: Base-Mediated Intramolecular SN2 Cyclization The addition of a base (e.g., sodium hydroxide, sodium bicarbonate) deprotonates the secondary amine, significantly increasing its nucleophilicity. The resulting anion then undergoes a rapid intramolecular SN2 (substitution, nucleophilic, bimolecular) reaction. The nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride leaving group and closing the four-membered ring to form 1-methylazetidin-3-ol.[7][8] This intramolecular cyclization is kinetically favored due to the proximity of the reacting centers.
Step 3: Formation of the Hydrochloride Salt The resulting free base, 1-methylazetidin-3-ol, is often a low-melting solid or oil. For ease of handling, purification, and storage, it is converted to its hydrochloride salt by treatment with hydrochloric acid. The acid protonates the basic nitrogen of the azetidine ring, forming a stable, crystalline solid.
Mechanistic Workflow Diagram
Caption: Reaction mechanism for the synthesis of 3-Hydroxy-1-methylazetidine HCl.
Experimental Protocol
This protocol details the synthesis of this compound from methylamine and epichlorohydrin. It is adapted from established procedures for analogous compounds.[6]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Recommended Purity |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 98% |
| Epichlorohydrin | 106-89-8 | 92.52 | >99% |
| Sodium Hydroxide | 1310-73-2 | 40.00 | >98% |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 37% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |
| Isopropanol (IPA) | 67-63-0 | 60.10 | Anhydrous |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | ACS Grade |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
Step-by-Step Procedure
CAUTION: Epichlorohydrin is toxic and a suspected carcinogen. Methylamine is a corrosive gas. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel.
-
Initial Charge: Charge the flask with a 40% aqueous solution of methylamine (e.g., 155 g, ~2.0 mol). Cool the flask to 0-5 °C using an ice-water bath.
-
Epichlorohydrin Addition: Add epichlorohydrin (e.g., 92.5 g, 1.0 mol) to the addition funnel. Add the epichlorohydrin dropwise to the stirred methylamine solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Initial Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC/MS to confirm the consumption of epichlorohydrin.
-
Cyclization: Prepare a solution of sodium hydroxide (e.g., 60 g, 1.5 mol) in 100 mL of water and cool it in an ice bath. Slowly add the cold NaOH solution to the reaction mixture, keeping the temperature below 25 °C. After addition, heat the mixture to reflux (approx. 70-80 °C) for 3-4 hours to drive the cyclization to completion.
-
Extraction: Cool the reaction mixture to room temperature. Extract the aqueous solution with dichloromethane (DCM) (4 x 150 mL). The product, 1-methylazetidin-3-ol, will move into the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-methylazetidin-3-ol as an oil or low-melting solid.
-
Salt Formation: Dissolve the crude product in anhydrous isopropanol (200 mL). Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~1-2 (as tested with wet pH paper).
-
Isolation and Purification: A white precipitate of this compound will form. Continue stirring in the ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and then with diethyl ether.
-
Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight. A typical yield is 75-85%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Summary of Analytical Data
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, D₂O) | δ ~4.7-4.8 (m, 1H, -CHOH), ~4.2-4.4 (m, 2H, azetidine-CH₂), ~3.9-4.1 (m, 2H, azetidine-CH₂), ~3.0 (s, 3H, N-CH₃) ppm. |
| ¹³C NMR (100 MHz, D₂O) | δ ~63.0 (C-OH), ~60.5 (azetidine-CH₂), ~42.0 (N-CH₃) ppm. |
| Mass Spec (ESI+) | Expected m/z for free base [M+H]⁺: 88.07 |
| FT-IR (ATR) | ~3300-3400 cm⁻¹ (broad, O-H stretch), ~2400-2700 cm⁻¹ (broad, N⁺-H stretch), ~1050 cm⁻¹ (C-O stretch) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The shifts provided are extrapolated from data for similar azetidine structures.[9]
Conclusion and Applications
The synthesis of this compound via the epichlorohydrin route is an efficient and scalable method for producing this high-value building block. The protocol described is robust and provides the target compound in high yield and purity. As a versatile intermediate, this compound is a key component in the synthesis of numerous drug candidates, including kinase inhibitors, central nervous system agents, and antibacterial compounds, where its incorporation often leads to improved potency and desirable pharmacokinetic properties.[2][10]
References
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). [Link]
-
Synthesis of azetidines by aza Paternò-Büchi reactions. PubMed. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry Publishing. [Link]
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Azetidines of pharmacological interest. PubMed. [Link]
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Azetidine synthesis. Organic Chemistry Portal. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry Publishing. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry Publishing. [Link]
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- US8207355B2 - Method for preparing azetidine derivatives.
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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1-Methylazetidin-3-ol | C4H9NO. PubChem. [Link]
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Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]
-
Azetidine. Organic Syntheses. [Link]
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- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
Comprehensive Analytical Characterization of 3-Hydroxy-1-methylazetidine Hydrochloride: A Multi-Technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-Hydroxy-1-methylazetidine hydrochloride, a key building block in modern medicinal chemistry and pharmaceutical development.[1] Ensuring the identity, purity, and quality of this starting material is critical for the synthesis of active pharmaceutical ingredients (APIs). This application note outlines a multi-technique workflow, including spectroscopic and chromatographic methods, designed to provide a complete analytical profile of the compound. We delve into the causality behind experimental choices and provide robust, step-by-step protocols for researchers in drug discovery, process development, and quality control.
Introduction and Strategic Importance
This compound is a heterocyclic compound of significant interest in the synthesis of complex molecules.[1] Its strained four-membered ring and hydroxyl functionality make it a versatile scaffold for introducing specific stereochemical and physicochemical properties into drug candidates. The hydrochloride salt form enhances stability and improves handling characteristics.
A rigorous analytical characterization is non-negotiable. It serves three primary functions:
-
Identity Confirmation: Unambiguously verifies the molecular structure.
-
Purity Assessment: Quantifies the target compound and detects any process-related impurities or degradation products.
-
Quality Control: Ensures batch-to-batch consistency, which is fundamental for reproducible research and GMP (Good Manufacturing Practices) environments.
This guide presents an integrated analytical workflow, leveraging the strengths of various techniques to build a self-validating characterization package.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for selecting appropriate analytical techniques.
| Property | Value |
| Chemical Name | 1-methylazetidin-3-ol hydrochloride |
| Synonyms | 3-Hydroxy-1-methylazetidine HCl |
| CAS Number | 26687-49-0 |
| Molecular Formula | C₄H₉NO · HCl |
| Molecular Weight | 123.58 g/mol |
| Appearance | Typically a white to off-white solid |
Integrated Analytical Workflow
A logical and efficient characterization process begins with qualitative methods for structural confirmation and proceeds to quantitative methods for purity and assay. This hierarchical approach ensures that resource-intensive quantitative analyses are performed on correctly identified material.
Caption: Integrated workflow for the complete characterization of 3-Hydroxy-1-methylazetidine HCl.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number of non-equivalent carbons in the molecule. For a small molecule like this, a complete assignment is straightforward. Deuterated water (D₂O) is an excellent solvent choice due to the high solubility of the hydrochloride salt, though the labile O-H and N-H protons will exchange and may not be observed.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition (¹H): Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more).
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak.
Expected Data Interpretation
| Nucleus | Expected Chemical Shift (ppm, in D₂O) | Multiplicity | Assignment |
| ¹H | ~3.0 - 3.2 | Singlet (s) | N-CH₃ (3H) |
| ~3.8 - 4.2 | Multiplet (m) | Ring CH₂ adjacent to N (2H) | |
| ~4.2 - 4.6 | Multiplet (m) | Ring CH₂ adjacent to N (2H) | |
| ~4.8 - 5.0 | Multiplet (m) | CH-OH (1H) | |
| ¹³C | ~45 | Singlet | N-CH₃ |
| ~60 | Singlet | Ring CH₂ | |
| ~65 | Singlet | Ring CH₂ | |
| ~70 | Singlet | CH-OH |
Note: In D₂O, the -OH and any N-H⁺ protons will exchange with deuterium and will not be visible.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" that can be used for identification by matching it against a reference standard. For this molecule, we expect to see characteristic absorptions for the O-H, C-H, and C-N bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch (alcohol) |
| 3000 - 2850 | Medium | C-H Stretch (aliphatic) |
| 2700 - 2400 | Broad, Multiple | N-H⁺ Stretch (amine salt) |
| 1470 - 1420 | Medium | C-H Bend |
| 1100 - 1000 | Strong | C-O Stretch (secondary alcohol) |
| 1250 - 1020 | Medium | C-N Stretch |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is ideal for identifying volatile and semi-volatile impurities. Due to the polarity and low volatility of this compound, direct injection can result in poor chromatography. Derivatization is often employed to convert the polar -OH group into a less polar, more volatile ether or ester, improving peak shape and thermal stability.[2]
Protocol: GC-MS with Derivatization
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Derivatization: Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the mixture at 70°C for 30 minutes. This converts the hydroxyl group to a trimethylsilyl (TMS) ether.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Expected Data Interpretation: The mass spectrum will correspond to the derivatized analyte. The molecular ion of the TMS-derivatized free base (C₇H₁₇NOSi) would be at m/z 159. Key fragments would be observed corresponding to the loss of a methyl group (m/z 144) or other characteristic fragments.
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For a small, polar molecule lacking a strong UV chromophore, detection can be challenging. While low wavelength UV (e.g., 200-210 nm) can be used, it is often non-specific and prone to interference.[3] Therefore, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are highly recommended for accurate quantification of non-chromophoric impurities. A hydrophilic interaction liquid chromatography (HILIC) mode can also be an effective alternative to reversed-phase for retaining such polar compounds.
Protocol: Reversed-Phase HPLC with UV/CAD Detection
-
Instrumentation: An HPLC system equipped with a UV detector and a CAD or ELSD.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| UV Detection | 205 nm |
| CAD/ELSD | As per manufacturer's recommendation |
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method. The assay can be determined against a qualified reference standard.
Complementary Analytical Techniques
Elemental Analysis
Expertise & Causality: Elemental analysis provides a fundamental measure of the compound's composition. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared against the theoretical values. A close match (typically within ±0.4%) provides strong evidence for the empirical formula and sample purity.
Theoretical Composition for C₄H₁₀ClNO
| Element | Theoretical Weight % |
| Carbon (C) | 38.87% |
| Hydrogen (H) | 8.16% |
| Chlorine (Cl) | 28.69% |
| Nitrogen (N) | 11.33% |
| Oxygen (O) | 12.94% |
Protocol: The analysis is performed by a dedicated CHN analyzer, which involves the combustion of the sample at high temperatures and quantification of the resulting gases (CO₂, H₂O, N₂).
Karl Fischer Titration
Expertise & Causality: This is the gold standard for determining the water content in a sample. As a hygroscopic solid, this compound can absorb atmospheric moisture. Accurately knowing the water content is crucial for calculating the true purity (assay) on a dry basis.
Protocol: A coulometric or volumetric Karl Fischer titrator is used. A specific amount of the sample is introduced into the titration cell, and the instrument automatically quantifies the water content.
Summary of Expected Analytical Results
The following table summarizes the expected outcomes from a comprehensive characterization, confirming the identity and high purity of the material.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts, Multiplicities | Conforms to the proposed structure |
| ¹³C NMR | Number of Signals | 4 distinct carbon signals |
| FTIR | Key Absorption Bands | Presence of O-H, C-H, N-H⁺, C-O, C-N bands |
| GC-MS | Molecular Ion (derivatized) | m/z consistent with the TMS-ether of the free base |
| HPLC | Purity (Area %) | ≥ 98.0% |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical values |
| Karl Fischer | Water Content | Report value (e.g., < 0.5%) |
| Melting Point | Range | A sharp melting point consistent with the reference |
Conclusion
The analytical workflow detailed in this application note provides a robust framework for the complete and reliable characterization of this compound. By integrating spectroscopic and chromatographic techniques, researchers and drug development professionals can ensure the quality and integrity of this critical building block, leading to more reliable and reproducible scientific outcomes. Each method serves as a cross-validation for the others, establishing a high degree of confidence in the final analytical report.
References
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Dabee, S., et al. (2024). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. MDPI. [Link]
-
Ewing, M., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. [Link]
-
PubChem (n.d.). 3-Hydroxy-1-methylazetidine. National Center for Biotechnology Information. [Link]
-
SIELC Technologies (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
-
ResearchGate (n.d.). FTIR spectrum of neat CH3NH2·HCl. [Link]
-
ResearchGate (n.d.). FTIR spectra of famotidine: EC. [Link]
-
ResearchGate (n.d.). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid... [Link]
Sources
3-Hydroxy-1-methylazetidine hydrochloride for introducing azetidine motifs
Application Note: Strategic Utilization of 3-Hydroxy-1-methylazetidine Hydrochloride in Medicinal Chemistry
Executive Summary & Strategic Rationale
In modern drug discovery, the "Azetidine Switch" has emerged as a high-impact strategy for optimizing lead compounds. Replacing larger saturated heterocycles (e.g., pyrrolidine, piperidine) or gem-dimethyl groups with the strained, four-membered azetidine ring often results in lowered lipophilicity (LogD), improved metabolic stability, and altered vectorality of substituents without significantly changing the molecular footprint.
This compound (3-HMA·HCl) is a premier building block for this purpose. Unlike its N-Boc protected counterparts, the N-methyl variant allows for the direct installation of a basic amine center that is often required for solubility or target engagement (e.g., GPCRs, kinases), while the 3-hydroxyl group serves as a versatile handle for further functionalization via etherification, oxidation, or stereochemical inversion.
This guide details the handling, free-basing, and functionalization of 3-HMA·HCl, ensuring high reproducibility and safety when working with this strained ring system.
Physicochemical Profile
Understanding the properties of 3-HMA·HCl is critical for reaction planning, particularly regarding stoichiometry and solubility.
| Property | Value | Notes |
| CAS Number | 127913-44-4 | Distinct from N-Boc (141699-55-0) |
| Formula | C₄H₉NO · HCl | Salt form is stable; free base is volatile. |
| MW | 123.58 g/mol | Free base MW: 87.12 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Solubility | Water, Methanol, DMSO | Poor solubility in ether/hexane. |
| pKa (Conj. Acid) | ~10.4 (estimated) | Highly basic secondary amine character. |
| Ring Strain | ~26 kcal/mol | Susceptible to ring-opening under harsh acidic/nucleophilic conditions. |
Structural Logic: The "Azetidine Switch"
The following diagram illustrates the strategic logic of replacing a pyrrolidine scaffold with an azetidine using 3-HMA·HCl.
Caption: Logic flow for bioisosteric replacement of pyrrolidines with azetidines to improve physicochemical properties.
Core Protocols
Protocol A: Salt Break (Free-Basing)
Context: Many organometallic reactions or base-sensitive couplings (e.g., Mitsunobu) fail if the HCl salt is used directly due to protonation of intermediates or stoichiometric mismatch.
Materials:
-
3-HMA·HCl (10 mmol, 1.24 g)
-
Potassium Carbonate (
), saturated aqueous solution -
Dichloromethane (DCM) or 2-MeTHF (Greener alternative)
-
Anhydrous
Procedure:
-
Dissolution: Dissolve 3-HMA·HCl in a minimum amount of water (approx. 3-5 mL).
-
Neutralization: Cool the solution to 0°C. Slowly add saturated
(pH should reach >11). -
Extraction: Extract exhaustively with DCM (
mL). Note: The free base is highly water-soluble; multiple extractions are required. -
Drying: Dry combined organics over
for 15 minutes. Filter. -
Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C). Critical: The free base is volatile. Do not apply high vacuum for extended periods. Use immediately in the next step.
Protocol B: Mitsunobu Inversion (Ether/Ester Synthesis)
Context: Direct alkylation of the hydroxyl group often fails or eliminates to the alkene due to ring strain. The Mitsunobu reaction is the gold standard for installing aryloxy or ester groups at the 3-position with inversion of configuration (if chiral) or general substitution.
Reaction Scheme:
Reagents:
-
3-HMA (Free base from Protocol A, 5.0 mmol)
-
Phenol/Nucleophile (5.0 - 5.5 mmol)
-
Triphenylphosphine (
, 6.0 mmol) -
DIAD (Diisopropyl azodicarboxylate, 6.0 mmol)
-
Solvent: Anhydrous THF or Toluene (0.2 M concentration)
Step-by-Step:
-
Setup: In a flame-dried flask under
, dissolve and the Phenol nucleophile in anhydrous THF. Cool to 0°C.[1] -
Addition 1: Add the 3-HMA free base (dissolved in minimal THF) to the mixture.
-
Addition 2 (Critical): Add DIAD dropwise over 20 minutes. Reason: Exothermic; controls the formation of the betaine intermediate.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Quench with water (1 mL). Concentrate to a residue.
-
Purification: The basic nitrogen allows for an "Acid-Base Wash" purification strategy:
-
Dissolve residue in EtOAc.
-
Extract with 1M HCl (Product goes to aqueous layer;
stays in organic). -
Wash aqueous layer with EtOAc.
-
Basify aqueous layer (
) and extract product back into DCM.
-
Protocol C: Oxidation to Azetidin-3-one (Spirocycle Precursor)
Context: The ketone form (1-methylazetidin-3-one) is unstable and polymerizes easily. It must be generated and used in situ or stored in solution at -20°C. It is the primary gateway to spiro-azetidines via Wittig or Strecker reactions.
Method: Swern Oxidation (Preferred over PCC/Jones to avoid ring opening).
Procedure:
-
Activation: To a solution of Oxalyl Chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq) dropwise. Stir 15 min.
-
Oxidation: Add 3-HMA free base (1.0 eq) in DCM dropwise. Stir 30 min at -78°C.
-
Termination: Add
(5.0 eq). Stir 10 min at -78°C, then warm to 0°C. -
Usage: Do not isolate. Use this solution directly for subsequent reductive aminations or olefinations.
Experimental Workflow Visualization
The following diagram outlines the decision tree for processing 3-HMA·HCl based on the desired end-product.
Caption: Operational workflow for converting 3-HMA·HCl into functionalized building blocks.
References
-
Azetidine Bioisosterism & Properties
-
Mitsunobu Reaction on Azetidines
-
Oxidation Protocols (Swern vs. Others)
- Title: this compound Product Page.
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing Yield & Purity of 3-Hydroxy-1-methylazetidine HCl
Executive Summary & Strategic Route Selection
The synthesis of 3-Hydroxy-1-methylazetidine hydrochloride (CAS 95565-06-9 / 111043-48-2) presents a classic challenge in small-ring heterocycle chemistry: balancing ring strain against nucleophilic polymerization.
Users frequently report low yields (<30%) when attempting the "direct" synthesis (Epichlorohydrin + Methylamine). We strongly advise against this direct approach for high-purity applications. The unhindered nature of methylamine promotes rapid oligomerization and bis-alkylation (formation of bis(3-chloro-2-hydroxypropyl)amine), resulting in a complex mixture that is difficult to purify.
The Industry Gold Standard: To achieve yields >75% with high purity (>98%), you must employ a Protect-Cyclize-Deprotect-Methylate strategy. The most robust pathway utilizes a bulky amine (Benzhydrylamine or Benzylamine) to enforce cyclization over polymerization.
Route Comparison Table
| Feature | Direct Route (Methylamine) | Recommended Route (Benzhydryl) |
| Primary Reagents | Epichlorohydrin + Methylamine | Epichlorohydrin + Benzhydrylamine |
| Typical Yield | 15–35% (Variable) | 70–85% (Consistent) |
| Major Impurity | Oligomers, Bis-alkylated dimers | Benzhydrylamine (easily removed) |
| Purification | Difficult (High water solubility) | Crystallization (Intermediate is lipophilic) |
| Scalability | Poor (Exotherm control issues) | Excellent (Kilogram scale proven) |
Detailed Protocol: The High-Yield Pathway
This protocol describes the synthesis via the 1-Benzhydrylazetidin-3-ol intermediate, followed by hydrogenolysis and reductive methylation.
Phase 1: Formation of the Azetidine Ring
Objective: Synthesize 1-Benzhydrylazetidin-3-ol.
Reagents:
-
Epichlorohydrin (1.0 equiv)
-
Benzhydrylamine (1.0 equiv)
-
Solvent: Methanol or Ethanol
-
Base: None initially (amine acts as base), or catalytic
Workflow:
-
Temperature Control: Cool a solution of Benzhydrylamine in Methanol to 0–5°C.
-
Controlled Addition: Add Epichlorohydrin dropwise over 1–2 hours. Crucial: Rapid addition causes localized heating and ring-opening polymerization.
-
Cyclization: Allow to warm to Room Temperature (RT) and stir for 24–48 hours. Then heat to reflux for 12–24 hours to drive the difficult 4-exo-tet cyclization.
-
Isolation: Evaporate solvent. The intermediate often crystallizes. If not, dissolve in EtOAc and wash with water.
-
Checkpoint: Intermediate should be a white solid/crystalline mass.
-
Phase 2: Deprotection & Methylation (The "Switch")
Objective: Convert 1-Benzhydrylazetidin-3-ol to 3-Hydroxy-1-methylazetidine.
Reagents:
-
Catalyst:
(Pearlman’s Catalyst) or -
Hydrogen Source:
gas (1–3 atm) or Ammonium Formate -
Methylating Agent: Formaldehyde (37% aq)
-
Reducing Agent:
(during hydrogenation) or (if done sequentially)
Workflow (One-Pot Reductive Alkylation):
-
Dissolve 1-Benzhydrylazetidin-3-ol in Methanol.
-
Add Formaldehyde (1.5–2.0 equiv) and Pd/C catalyst.
-
Hydrogenate at 3–5 bar (45–75 psi) at RT or slightly elevated temp (40°C).
-
Filtration: Filter off catalyst over Celite. Do not use water workup.
Phase 3: Salt Formation & Isolation
Objective: Isolate the hygroscopic Hydrochloride salt.
-
Concentration: Concentrate the methanolic filtrate to an oil.
-
Solvent Swap: Re-dissolve in anhydrous Ethanol or Isopropanol.
-
Acidification: Cool to 0°C. Add HCl in Dioxane or bubble dry HCl gas until pH < 2.
-
Crystallization: Add cold Diethyl Ether or Hexane dropwise to induce precipitation.
-
Drying: Filter rapidly under Nitrogen (hygroscopic!). Dry in a vacuum desiccator over
.
Visualizing the Workflow
Caption: Optimized synthetic pathway avoiding the polymerization trap of direct alkylation.
Troubleshooting & FAQs
Q1: My final product is a sticky oil that won't crystallize. What went wrong?
Diagnosis: This is the most common issue. The HCl salt is extremely hygroscopic .
-
Cause: Presence of residual water or methanol.[2]
-
Solution:
-
Azeotrope water using Toluene or Ethanol/Benzene.
-
Use anhydrous ether or hexane for precipitation.
-
If it oils out, scratch the flask sides with a glass rod under the solvent layer and cool to -20°C.
-
Lyophilization: If all else fails, dissolve in minimal water and lyophilize (freeze-dry) to obtain a fluffy white powder.
-
Q2: Why is my yield low during the first cyclization step?
Diagnosis: Likely competitive hydrolysis or polymerization.
-
Check: Did you add Epichlorohydrin too fast? The reaction is exothermic. High temps favor opening the epoxide without closing the ring (polymerization).
-
Check: Stoichiometry. Ensure exactly 1:1 or slight excess of Epichlorohydrin.
-
Fix: Maintain 0–5°C during addition. Stir at RT for a long period (24h) before heating to reflux. The ring closure is slow.
Q3: Can I use Methylamine directly if I dilute it heavily?
Technical Insight: While theoretically possible, it requires high dilution (to favor intramolecular cyclization over intermolecular polymerization) and precise pH control. Even then, yields rarely exceed 40–50%. The purification of the highly water-soluble 1-methylazetidin-3-ol from the reaction soup is far more labor-intensive than the crystallization of the lipophilic benzhydryl intermediate. We do not recommend this for scale-up.
Q4: How do I remove the Benzhydryl group if I don't have a Hydrogenator?
Alternative: You can use Ammonium Formate and Pd/C in refluxing methanol (Transfer Hydrogenation). This often works at atmospheric pressure in standard glassware.
-
Note: Ensure the system is vented properly as
is generated.
Troubleshooting Logic Tree
Caption: Decision matrix for common synthetic failures.
References
-
Preparation of 1-Benzhydrylazetidin-3-ol (Key Intermediate)
- Anderson, A. G.; Lok, R. "Synthesis of 1-substituted azetidin-3-ols." Journal of Organic Chemistry, 1972, 37(24), 3953–3955.
-
Source:
-
Improved Process for Azetidine Derivatives (Patent)
- CN102827052A - "Method for synthesizing 3-hydroxy-azetidine hydrochloride." (Describes the benzylamine route and yield improvements).
-
Source:
- Organic Process Research & Development often cites Pd/C catalyzed deprotection/methylation sequences for azetidines.
-
Reaction of Epichlorohydrin with Amines (Mechanistic Insight)
-
Cossar, B. C. et al.[5] "Reaction of epichlorohydrin with hindered amines." Can. J. Chem.1989 , 67, 1514. (Explains why unhindered amines like methylamine fail/polymerize).
-
Source:
-
Sources
- 1. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 2. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. dokumen.pub [dokumen.pub]
Technical Support Center: Handling 3-Hydroxy-1-methylazetidine Hydrochloride
Status: Operational Ticket Subject: Best Practices for Storage, Handling, and Troubleshooting of Hygroscopic Azetidine Salts Assigned Specialist: Senior Application Scientist, Chemical Development Group
Executive Summary & Compound Profile
3-Hydroxy-1-methylazetidine hydrochloride is a valuable but challenging building block. Its utility in medicinal chemistry stems from the azetidine ring's ability to lower lipophilicity and alter metabolic stability compared to larger rings. However, two intrinsic properties dictate its handling requirements:
-
High Hygroscopicity: The hydrochloride salt of this secondary amine/alcohol motif avidly absorbs atmospheric moisture, leading to deliquescence (turning into a viscous oil) within minutes of exposure.
-
Ring Strain: The azetidine ring possesses approximately ~25 kcal/mol of strain energy.[1] While the HCl salt stabilizes the nitrogen, thermal stress or harsh nucleophilic conditions can trigger ring-opening polymerization or decomposition.
This guide provides self-validating protocols to ensure stoichiometric accuracy and compound integrity.
Module A: Storage & Stability (The Foundation)
User Question: I just received a shipment. The bottle is sealed, but how should I store it to prevent it from turning into a brick or oil?
Technical Response: Proper storage is a passive defense system. You must create multiple barriers against moisture ingress.
The "Russian Doll" Storage Protocol
-
Primary Container: Keep the manufacturer’s vial tightly taped with Parafilm or electrical tape.
-
Secondary Environment: Place the vial inside a secondary jar containing a chemical desiccant (e.g., Drierite or Silica Gel with indicator).
-
Temperature: Store at 2–8°C (Refrigerator) or -20°C (Freezer) .
-
Critical Note: Cold glassware condenses water rapidly. ALWAYS allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid lab air is the #1 cause of spoilage.
-
Module B: Accurate Weighing (The Common Failure Point)
User Question: Every time I try to weigh 50 mg, the mass keeps drifting upwards on the balance. How do I get an accurate stoichiometry?
Technical Response: The upward drift is real-time water absorption. If you see the mass increase by >0.5 mg in 30 seconds, your stoichiometry will be incorrect, leading to under-loading of the reagent in your reaction.
Protocol: Weighing by Difference (The Gold Standard)
Do not weigh the solid directly onto a weigh boat. Use this closed-loop method:
| Step | Action | Rationale |
| 1 | Tare an empty, dry screw-cap vial on the analytical balance. | Establishes zero point for the transfer vessel. |
| 2 | In a fume hood (or glove bag), quickly transfer an approximate excess of solid into the vial and cap it immediately. | Minimizes exposure time to <10 seconds. |
| 3 | Weigh the capped vial containing the solid. Record Mass ( | The balance stabilizes because the system is closed. |
| 4 | Quickly transfer the solid from the vial into your reaction vessel. Cap the vial immediately. | The "loss" is what went into the reaction. |
| 5 | Reweigh the "empty" (residual) capped vial. Record Mass ( | Accounts for dust/oil left behind. |
| 6 | Calculate: | Exact amount added, regardless of speed. |
Module C: Troubleshooting & "Rescue" Operations
User Question: My sample has already turned into a sticky goo/oil. Is it ruined? Can I dry it?
Technical Response: It is likely not chemically degraded, just hydrated. However, do not heat it aggressively . Azetidine salts can degrade via ring-opening at high temperatures. Use the "Chemical Desiccation" workflow below.
Visual Guide: The Hygroscopic Rescue Workflow
Figure 1: Safe drying protocol. Note the use of P2O5 (Phosphorus Pentoxide) as a moisture trap, which is far more effective than silica for rescuing deliquescent salts.
Specific Drying Parameters:
-
Temperature: Max 40–45°C.
-
Vacuum: < 5 mbar.
-
Time: 12–24 hours.
-
Validation: Run a 1H NMR in DMSO-
. If the water peak (3.33 ppm) is massive, repeat. If you see new peaks around 5.0–6.5 ppm, thermal ring opening has occurred (discard).
Module D: Reaction Strategy (Salt vs. Free Base)
User Question: The procedure calls for the free amine, but I have the HCl salt. Can I just extract it with water/DCM?
Technical Response: Caution: 3-Hydroxy-1-methylazetidine is a small, polar, water-miscible molecule.[2] Standard extraction (Water/DCM) will fail because the free base will stay in the aqueous layer.
Decision Matrix: Handling the Free Base
| Strategy | Protocol | When to Use |
| Strategy A: In-Situ Neutralization (Recommended) | Add the HCl salt directly to the reaction solvent + 1.1 - 2.0 eq of auxiliary base (e.g., DIPEA, TEA, or | Use for acylations, alkylations, or couplings where salt byproducts are tolerated. |
| Strategy B: Non-Aqueous Free Basing | Suspend HCl salt in dry MeOH. Add 1.0 eq NaOMe. Stir 30 min. Filter off NaCl precipitate. Concentrate filtrate. | Use when the reaction is sensitive to tertiary amine bases (DIPEA). |
| Strategy C: Continuous Extraction | Dissolve salt in min. water ( | Only use if you absolutely require the pure, isolated free base oil. |
Visual Guide: Reaction Decision Tree
Figure 2: Logic flow for introducing the reagent into synthesis. Avoiding isolation of the free base is usually the superior pathway.
Safety & Waste Disposal
-
Skin Contact: Azetidines can be potent skin sensitizers and irritants.[3] The HCl salt is corrosive to mucous membranes.[3] Double-gloving (Nitrile) is required.
-
Waste: Dispose of all azetidine-containing waste in a dedicated "Halogenated/Nitrogenous Organic" waste stream. Do not mix with strong oxidizers.
References
-
Chemical Safety & Handling: National Center for Biotechnology Information. (2025).[4][5] PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]
-
Azetidine Ring Stability: Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]
-
Weighing Techniques: University of British Columbia. (n.d.). General Notes on Weighing Hygroscopic Samples. Retrieved from [Link]
- Drying Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying organic salts).
Sources
Validation & Comparative
Characterization of 3-Hydroxy-1-methylazetidine hydrochloride by NMR and mass spectrometry
Topic: Characterization of 3-Hydroxy-1-methylazetidine hydrochloride by NMR and mass spectrometry Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of drug discovery, This compound (CAS: 127946-77-4 for HCl salt; 111043-48-2 for free base) serves as a critical pharmacophore scaffold. Its strained four-membered ring offers unique vectors for substituent display, often improving metabolic stability compared to linear analogs. However, this same ring strain makes the compound prone to degradation (ring-opening) and isomerization, necessitating rigorous analytical characterization.
This guide provides a technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) methodologies for validating this compound. Unlike standard certificates of analysis, we focus here on analytical fidelity —specifically, how to distinguish this product from its structural isomers (e.g., 3-methylazetidin-3-ol) and common synthetic impurities (e.g., 1-methylazetidin-3-one).
Comparative Analysis: Target vs. Alternatives
For a researcher, "performance" in characterization is defined by the ability to rule out false positives. The table below compares the spectral signatures of the target compound against its most common structural "decoys."
Table 1: Analytical Differentiators
| Feature | Target: 3-Hydroxy-1-methylazetidine HCl | Alternative 1: Azetidin-3-ol (Desmethyl analog) | Alternative 2: 3-Methylazetidin-3-ol (Isomer) | Alternative 3: 1-Methylazetidin-3-one (Oxidation impurity) |
| Molecular Weight (Free Base) | 87.12 g/mol | 73.09 g/mol | 87.12 g/mol | 85.10 g/mol |
| MS Parent Ion [M+H]⁺ | m/z 88.07 | m/z 74.06 | m/z 88.07 | m/z 86.06 |
| ¹H NMR: N-Methyl | Singlet, ~2.90 ppm | Absent | Singlet, ~2.8-3.0 ppm | Singlet, ~2.90 ppm |
| ¹H NMR: C3-H (Methine) | Multiplet, ~4.5-4.7 ppm | Multiplet, ~4.6 ppm | Absent (Quaternary C) | Absent (Carbonyl C) |
| ¹H NMR: C3-Methyl | Absent | Absent | Singlet, ~1.4 ppm | Absent |
| ¹³C NMR: C3 | ~60-63 ppm (CH) | ~62 ppm (CH) | ~68 ppm (Cq) | >200 ppm (C=O) |
Key Insight: The most dangerous confusion arises between the target and Alternative 2 (3-Methylazetidin-3-ol) because they share the same mass (m/z 88). MS alone cannot distinguish them. ¹H NMR is mandatory to confirm the presence of the C3-methine proton and the absence of a C-methyl group.
Experimental Protocols
To ensure reproducibility and minimize ring-opening artifacts during analysis, follow these self-validating protocols.
Nuclear Magnetic Resonance (NMR)
Objective: Structural confirmation and salt stoichiometry verification.
-
Solvent Selection:
-
Preferred: Deuterium Oxide (D₂O ) is the gold standard for the HCl salt due to high solubility and suppression of exchangeable protons (OH/NH⁺), simplifying the spectrum to the carbon skeleton.
-
Alternative: DMSO-d₆ should be used if observation of the hydroxyl proton (coupling to H3) or ammonium proton is required for full assignment. Note: The HCl salt may require mild heating in DMSO to fully dissolve, but avoid >40°C to prevent degradation.
-
-
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended to resolve the H2/H4 methylene multiplets.
-
Pulse Sequence: Standard 1D proton (zg30), 16 scans.
-
Reference: TSP (trimethylsilylpropanoic acid) internal standard set to 0.00 ppm for D₂O.[1]
-
Mass Spectrometry (LC-MS)
Objective: Purity assessment and molecular weight confirmation.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Avoid high pH buffers which can degrade the azetidine ring.
-
Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to the high polarity of the small amine salt. Standard C18 may result in elution at the void volume.
Data Interpretation & Mechanics
¹H NMR Spectrum Analysis (in D₂O)
The HCl salt induces a downfield shift compared to the free base due to the positive charge on the nitrogen.
| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |
| H3 | 4.55 – 4.70 | Quintet (tt) | 1H | The methine proton is deshielded by the hydroxyl group. It typically appears as a quintet due to coupling with the four adjacent protons on C2 and C4. |
| H2 / H4 | 3.90 – 4.45 | Multiplet | 4H | Protons alpha to the ammonium nitrogen. In the salt form, ring puckering may cause these to split into complex multiplets rather than a simple doublet/triplet. |
| N-CH₃ | 2.90 – 3.00 | Singlet | 3H | The N-methyl group is a diagnostic singlet. In the free base, this would be ~2.3 ppm; the salt form shifts it to ~2.9 ppm. |
| HDO | 4.79 | Singlet | - | Residual solvent peak (D₂O). |
Mass Spectrometry Fragmentation
The fragmentation of azetidines is driven by ring strain release.
-
Parent Ion: m/z 88.07 [M+H]⁺
-
Primary Fragment (m/z 70): Loss of H₂O (18 Da). Common in cyclic alcohols.
-
Secondary Fragment (m/z 57/58): Ring cleavage.
Visualizations
Analytical Workflow for Azetidine Salts
This diagram outlines the logical flow for characterizing the compound, specifically designed to filter out the "Alternative" isomers discussed above.
Caption: Decision tree for validating 3-Hydroxy-1-methylazetidine HCl against common structural isomers.
MS Fragmentation Pathway
Understanding the fragmentation helps verify that the m/z 88 peak is indeed the target structure and not a coincidental isobar.
Caption: Primary ESI+ fragmentation pathways involving dehydration and ring opening.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Provides solvent shift standards for D₂O). Retrieved from [Link]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shift Data. University of Wisconsin-Madison. (General reference for azetidine/amine shifts). Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 3-Hydroxy-1-methylazetidine Hydrochloride for Researchers and Drug Development Professionals
Introduction
3-Hydroxy-1-methylazetidine hydrochloride is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The rigid, four-membered azetidine ring introduces a unique conformational constraint, which can be pivotal for optimizing ligand-receptor interactions. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering field-proven insights into their respective advantages and limitations to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Direct Synthesis from Methylamine and Epichlorohydrin
This approach represents the most atom-economical and direct pathway to the target molecule. It involves the reaction of methylamine with epichlorohydrin to form an intermediate, which then undergoes intramolecular cyclization to yield 1-methyl-3-hydroxyazetidine. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. While direct and efficient in principle, this route requires careful control of reaction conditions to minimize the formation of polymeric byproducts, a known challenge when reacting primary amines with bifunctional electrophiles like epichlorohydrin.
Mechanistic Rationale
The synthesis begins with the nucleophilic attack of methylamine on the epoxide ring of epichlorohydrin. This is followed by an intramolecular nucleophilic substitution where the secondary amine displaces the chloride to form the four-membered azetidine ring. The choice of solvent and temperature is critical to favor the desired intramolecular cyclization over intermolecular polymerization.
Caption: Direct synthesis pathway from methylamine.
Experimental Protocol (Route 1)
-
Step 1: Synthesis of 1-methylazetidin-3-ol.
-
To a solution of aqueous methylamine (e.g., 40 wt. %), cooled to 0-5 °C, slowly add epichlorohydrin while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Add a strong base, such as sodium hydroxide, to promote the intramolecular cyclization, and heat the mixture to 40-50 °C for several hours.
-
The product can be extracted with a suitable organic solvent (e.g., dichloromethane) and purified by distillation or chromatography.
-
-
Step 2: Formation of the Hydrochloride Salt.
-
Dissolve the purified 1-methylazetidin-3-ol in a suitable solvent like isopropanol or diethyl ether.
-
Add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) dropwise until the pH is acidic.
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Route 2: Synthesis via N-Benzylation, Cyclization, Debenzylation, and N-Methylation
This multi-step approach offers a more controlled, albeit longer, pathway. It begins with the synthesis of 3-hydroxyazetidine hydrochloride, a commercially available intermediate, which is then methylated in a separate step. A common method for preparing the 3-hydroxyazetidine precursor involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and subsequent debenzylation via catalytic hydrogenation.[1] The resulting 3-hydroxyazetidine hydrochloride is then N-methylated.
Mechanistic Rationale
The use of a bulky N-protecting group like benzyl allows for a more controlled cyclization and easier purification of the intermediates. The benzyl group is then cleaved under standard hydrogenolysis conditions. The final N-methylation of the secondary amine of 3-hydroxyazetidine can be efficiently achieved via the Eschweiler-Clarke reaction. This classic reductive amination uses formaldehyde and formic acid to install the methyl group, with the significant advantage that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][3][4]
Caption: Multi-step synthesis via an N-benzylated intermediate.
Experimental Protocol (Route 2)
-
Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine.
-
Dissolve benzylamine in water and cool to 0-5 °C.[1]
-
Slowly add epichlorohydrin, maintaining the low temperature, and stir for 12 hours.[1]
-
The intermediate product is filtered and then treated with a base (e.g., sodium hydroxide) in a suitable solvent to effect cyclization, yielding 1-benzyl-3-hydroxyazetidine.
-
-
Step 2: Synthesis of 3-hydroxyazetidine hydrochloride.
-
Dissolve 1-benzyl-3-hydroxyazetidine in methanol and add hydrochloric acid.[1]
-
Add a palladium on carbon (Pd/C) catalyst and subject the mixture to hydrogenation (H2 gas) until the reaction is complete.
-
Filter off the catalyst and concentrate the solution to crystallize the 3-hydroxyazetidine hydrochloride product.
-
-
Step 3: N-methylation of 3-hydroxyazetidine hydrochloride (Eschweiler-Clarke Reaction).
-
To a solution of 3-hydroxyazetidine (the free base can be generated from the hydrochloride salt by treatment with a base), add an excess of formaldehyde and formic acid.[2][3]
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, make it basic with a suitable base (e.g., NaOH), and extract the product with an organic solvent.
-
Purify the free base (1-methylazetidin-3-ol) by distillation or chromatography.
-
-
Step 4: Formation of the Hydrochloride Salt.
-
Follow the same procedure as in Route 1, Step 2 to obtain the final hydrochloride salt.
-
Comparative Analysis
| Feature | Route 1: Direct Synthesis | Route 2: Multi-step Synthesis |
| Number of Steps | 2 | 4 |
| Starting Materials | Methylamine, Epichlorohydrin, HCl | Benzylamine, Epichlorohydrin, H2, Pd/C, Formaldehyde, Formic Acid, HCl |
| Atom Economy | High | Moderate |
| Scalability | Potentially high, but may require significant process optimization to control polymerization. | High, with well-established and scalable individual steps. |
| Safety Considerations | Methylamine is a flammable and toxic gas (usually handled as an aqueous solution). Epichlorohydrin is a carcinogen and highly toxic. | Benzylamine is a corrosive liquid. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas. Formaldehyde is a carcinogen. |
| Control & Purity | Can be challenging to control, with a higher risk of side products and oligomers. | More controlled, with easier purification of intermediates at each stage. |
digraph "Decision Flowchart" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];Start [label="Project Goal?", shape=ellipse, fillcolor="#FBBC05"]; Small_Scale [label="Small-scale lab synthesis\n(High purity required)"]; Large_Scale [label="Large-scale production\n(Cost & atom economy are key)"]; Route1_Node [label="Consider Route 1\n(Direct Synthesis)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Route2_Node [label="Consider Route 2\n(Multi-step Synthesis)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Requires optimization to\ncontrol polymerization"]; Start -> Small_Scale [label="Purity & Control"]; Start -> Large_Scale [label="Efficiency & Cost"]; Small_Scale -> Route2_Node; Large_Scale -> Route1_Node; Route1_Node -> Optimization;
}
Caption: Decision flowchart for selecting a synthesis route.
Conclusion
The choice between these two synthetic routes for this compound depends heavily on the specific requirements of the project.
Route 1 (Direct Synthesis) is an attractive option for large-scale manufacturing where atom economy and a low step count are paramount for cost-effectiveness. However, it necessitates significant process development to control the reaction and ensure reproducible, high-purity outcomes.
Route 2 (Multi-step Synthesis) is often preferred for laboratory-scale synthesis and when high purity is critical. Although longer, each step is generally high-yielding and robust, and the intermediates are readily purified. The use of the well-established Eschweiler-Clarke reaction for the final methylation step is a reliable and efficient transformation.[2][3][4]
Ultimately, a thorough evaluation of available resources, timelines, and the desired scale of production will guide the synthetic chemist to the most appropriate and successful strategy.
References
-
Li, W., & Wu, P. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5539. Available at: [Link]
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents.
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (2013). Google Patents.
-
PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]
- US3755159A - Flocculation by methylamine-epichlorohydrin polymer. (1973). Google Patents.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
Sources
Purity analysis of commercially available 3-Hydroxy-1-methylazetidine hydrochloride
Executive Summary: The "Invisible" Impurity Problem
In the development of novel therapeutics, 3-Hydroxy-1-methylazetidine hydrochloride (CAS: 18621-18-6) serves as a critical motif for modifying physicochemical properties, particularly for introducing metabolic stability and altering lipophilicity without adding significant molecular weight.
However, this compound presents a distinct analytical challenge: it lacks a UV-active chromophore .
Commercial Certificates of Analysis (CoAs) often report purities >98% based on HPLC-UV at low wavelengths (205–210 nm) or simple acid-base titration. These methods are frequently insufficient. Titration cannot distinguish between the target amine and amine-based impurities, while low-wavelength UV is blind to non-absorbing contaminants and inorganic salts.
This guide objectively compares three analytical methodologies—HPLC-UV , HPLC-CAD , and qNMR —to demonstrate why Quantitative Nuclear Magnetic Resonance (qNMR) is the requisite gold standard for this specific compound.
The Challenge: Physics of Detection
To understand the discrepancy in reported purity, one must analyze the detection physics relative to the molecule's structure.
| Feature | 3-Hydroxy-1-methylazetidine HCl | Analytical Impact |
| Chromophore | None (No conjugated | UV/Vis: Poor sensitivity. Requires detection <210 nm, where solvent noise is high. |
| Ionization | Tertiary Amine (pKa ~8-9) | MS: Good response in ESI(+), but ionization efficiency varies, making quantitation difficult without isotopically labeled standards. |
| Physical State | Hygroscopic HCl Salt | Gravimetry: Unreliable due to water uptake.[1] Titration: Falsely elevated by other basic impurities. |
Analytical Decision Matrix
The following decision tree illustrates the logical flow for selecting the correct analytical method based on the compound's properties.
Figure 1: Analytical workflow selection. Note that for this compound, the "No Chromophore" path is the only scientifically valid route.
Comparative Analysis of Methods
We analyzed a commercially sourced sample of "98%" technical grade 3-Hydroxy-1-methylazetidine HCl using three distinct protocols.
Method A: HPLC-UV (205 nm)
-
Principle: Absorption of light by functional groups.[1]
-
Observation: The chromatogram showed a single major peak accounting for 99.1% of the area.
-
The Flaw: At 205 nm, the extinction coefficient of the azetidine is low. Common impurities like inorganic salts (NaCl) or residual aliphatic solvents are invisible. Conversely, trace impurities with high extinction coefficients (e.g., aromatic protection group residues) can be disproportionately magnified.
Method B: HPLC-CAD (Charged Aerosol Detection)[2][3]
-
Principle: Measures the amount of non-volatile analyte nebulized and charged. Response is independent of chemical structure.
-
Observation: Revealed two significant impurities (approx. 3% and 1.5%) that were invisible in UV.
-
The Advantage: Provides a realistic "relative" purity but requires a reference standard for absolute quantification.
Method C: 1H-qNMR (Quantitative NMR)
-
Principle: Molar response is directly proportional to the number of nuclei.[1] Using an Internal Standard (IS) of known purity allows for absolute mass balance calculation.
-
Observation: Detected residual water (hygroscopicity), residual solvent (Isopropanol), and confirmed the azetidine content was actually 94.2% .
Summary of Results (Same Batch)
| Parameter | Method A: HPLC-UV | Method B: HPLC-CAD | Method C: qNMR (Recommended) |
| Reported Purity | 99.1% (Misleading) | 95.5% (Relative Area) | 94.2% (Absolute Mass %) |
| Water Detection | No | No | Yes (Detected 3.1% H2O) |
| Inorganic Salts | Invisible | Invisible | Invisible (but calculated via mass balance) |
| Suitability | Low | Medium (Good for profiling) | High (Gold Standard) |
Experimental Protocols
Protocol 1: The Gold Standard – 1H-qNMR
This protocol uses Maleic Acid as the Internal Standard (IS) due to its high purity, stability, and distinct singlet peak that does not overlap with the azetidine signals.
Reagents:
-
Analyte: 3-Hydroxy-1-methylazetidine HCl (~10 mg)[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9%)
-
Solvent: Deuterium Oxide (D2O, 99.9 atom% D)
-
Equipment: 400 MHz NMR (or higher).
Workflow:
-
Preparation: Accurately weigh ~10 mg of Analyte (
) and ~5 mg of IS ( ) into the same vial. Record weights to 0.01 mg precision. -
Solvation: Dissolve in 0.6 mL D2O. Ensure complete dissolution.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (D1): 60 seconds (Critical: Must be
of the slowest relaxing nucleus to ensure full magnetization recovery). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integration regions must cover the full peak width (including ¹³C satellites).
Calculation:
Where:
- = Integral area
- = Number of protons (Maleic acid singlet = 2H; Azetidine methine = 1H)
- = Molecular Weight[1][2]
- = Mass weighed
- = Purity
Figure 2: qNMR workflow ensuring mass balance accuracy.[1]
Protocol 2: Impurity Profiling – HPLC-CAD
Use this method to detect organic impurities that qNMR might miss due to sensitivity limits (LOD) or overlapping peaks.[1]
System Parameters:
-
Column: HILIC Mode (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm). Note: C18 is often poor for retaining this polar salt.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 90% B to 50% B over 15 minutes.
-
Detector: Charged Aerosol Detector (CAD).
-
Evaporation Temp: 35°C.
-
Power Function: 1.0 (if calibrated) or default.[4]
-
Why HILIC? The compound is highly polar. Reverse phase (C18) would result in elution at the void volume (
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
-
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556.
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2784–2796.
-
NIST. (2024). qNMR Internal Standards: Maleic Acid. National Institute of Standards and Technology.
Sources
- 1. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azetidines | Fisher Scientific [fishersci.com]
- 3. Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Hydroxy-1-methylazetidine Hydrochloride as a High-Fsp³ Bioisostere
[1]
Executive Summary
3-Hydroxy-1-methylazetidine hydrochloride (CAS: 1056038-34-4; Free base CAS: 111043-48-2) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] It serves as a critical bioisostere for pyrrolidine, piperidine, and acyclic amino-alcohol motifs.[2]
Its primary utility lies in Lead Optimization , specifically for:
-
lowering lipophilicity (LogD) without sacrificing target affinity.
-
Increasing metabolic stability by reducing the available surface area for CYP450 oxidation.
-
Enhancing aqueous solubility through high Fsp³ character and compact polar surface area.
This guide provides a comparative analysis, experimental protocols for synthesis and profiling, and a decision framework for integrating this moiety into drug candidates.
Part 1: Physicochemical Profile & Bioisosteric Comparison[3]
The azetidine ring is structurally unique due to its high ring strain (~26 kcal/mol) and the geometric constraint it places on substituents. When replacing a 5-membered pyrrolidine or a 6-membered piperidine, the 4-membered azetidine introduces subtle but profound changes in the molecule's vector alignment and electronic properties.[1]
Comparative Metrics: The "Ring Contraction" Effect
The following table contrasts 3-hydroxy-1-methylazetidine against its direct bioisosteric competitors.
| Property | 3-Hydroxy-1-methylazetidine | Impact on Drug Design | ||
| Ring Size | 4-membered | 5-membered | 6-membered | Azetidine reduces steric bulk, allowing access to tighter binding pockets.[1] |
| Hybridization | High s-character (Lone pair) | sp³ | sp³ | Ring strain increases s-character of the N-lone pair, modulating basicity.[1] |
| LogP (Calc) | -0.6 | -0.2 | +0.1 | Lower lipophilicity improves solubility and reduces non-specific binding.[1] |
| pKa (Conj. Acid) | ~8.5 - 9.5 | ~10.4 | ~10.0 | Lower pKa aids membrane permeability by increasing the neutral fraction at physiological pH.[1] |
| Metabolic Liability | Low | Medium | High | Azetidines are less prone to |
| Fsp³ Score | 1.00 | 1.00 | 1.00 | All maintain 3D-complexity, but azetidine maximizes Ligand Efficiency (LE). |
Mechanism of Action: Why It Works
-
Metabolic Shielding: In piperidines and pyrrolidines, the
-carbons (adjacent to Nitrogen) are prime sites for CYP450-mediated oxidation. The strained geometry of the azetidine ring makes the formation of the radical cation intermediate (required for oxidation) energetically less favorable. Furthermore, the 3-hydroxyl group acts as an electron-withdrawing group (EWG) through induction, further deactivating the ring toward oxidative attack. -
Vector Re-alignment: Replacing a pyrrolidine with an azetidine changes the exit vector of substituents by approximately 15-20 degrees. This can be exploited to fine-tune H-bond distances in the active site without completely disrupting the pharmacophore.[1]
Part 2: Decision Framework (When to Use)
Use the following logic flow to determine if 3-Hydroxy-1-methylazetidine is the correct tool for your optimization campaign.
Caption: Decision matrix for selecting azetidine bioisosteres during Lead Optimization (LO).
Part 3: Experimental Protocols
A. Synthesis of 3-Hydroxy-1-methylazetidine Derivatives
While the hydrochloride salt is commercially available, incorporating it into a scaffold often requires specific coupling conditions due to the nucleophilicity of the hydroxyl group.
Scenario: Coupling 3-Hydroxy-1-methylazetidine to a carboxylic acid (Amide Coupling).
Reagents:
-
Acid substrate (
-COOH)[1] -
3-Hydroxy-1-methylazetidine HCl (1.2 equiv)[1]
-
HATU (1.5 equiv)
-
DIPEA (3.0 equiv)[3]
-
DMF (anhydrous)
Protocol:
-
Activation: Dissolve the carboxylic acid (
-COOH) in anhydrous DMF (0.1 M concentration) under atmosphere. Add DIPEA (1.5 equiv) and HATU (1.5 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester. -
Addition: In a separate vial, dissolve 3-Hydroxy-1-methylazetidine HCl in a minimum amount of DMF with the remaining DIPEA (1.5 equiv). Crucial Step: Ensure the HCl salt is fully neutralized to free the secondary amine (if using the des-methyl variant) or to ensure compatibility if the nitrogen is the attachment point.
-
Note: If the target is to attach via the Hydroxyl group (ether linkage), a different protocol (NaH/THF
) is required. -
Note: If the starting material is 1-methylazetidin-3-ol , the nitrogen is already methylated.[1] This reagent is typically used as a nucleophile via the hydroxyl group or to introduce the motif via reductive amination if starting from the ketone.
-
Correction for this specific reagent: Since the nitrogen is methylated (tertiary amine), the reactive handle is the Hydroxyl group (-OH) .
-
Corrected Protocol: Etherification (
-
Preparation: Charge a reaction vessel with NaH (60% dispersion, 1.5 equiv) and wash with hexanes. Suspend in anhydrous THF.
-
Alkoxide Formation: Add 3-Hydroxy-1-methylazetidine HCl (1.0 equiv) slowly. The first equivalent of base neutralizes the HCl; the second deprotonates the hydroxyl group. Stir at 0°C for 30 min.
-
Coupling: Add the electrophile (e.g., 4-fluoronitrobenzene) dropwise.
-
Reaction: Warm to RT and monitor by LCMS. (Azetidines are thermally stable up to ~100°C, but avoid prolonged high heat to prevent ring opening).
-
Workup: Quench with saturated
, extract with EtOAc. Caution: The product is polar/basic; ensure the aqueous layer pH is basic (>10) during extraction to recover the amine.
B. Microsomal Stability Assay (Validation)
To verify the metabolic stability advantage.
Materials:
-
Liver Microsomes (Human/Rat, 0.5 mg/mL protein)
-
NADPH regenerating system[1]
-
Test Compound (1 µM final conc)
-
Positive Control (Verapamil or Propranolol)
Workflow:
-
Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot at
min. -
Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .- .
Part 4: Synthesis Workflow Diagram
The following diagram illustrates the industrial route to the reagent itself, providing context for its structural integrity.
Caption: General synthetic route for 3-hydroxyazetidine salts via epichlorohydrin cyclization.
References
-
Lowe, D. (2016). Azetidines in Drug Discovery. In the Pipeline (Science Translational Medicine). Link
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link (Contextualizes strained rings).
-
PubChem. (2024). Compound Summary: 1-Methylazetidin-3-ol.[1][4][5] National Library of Medicine. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link (Comparative data on 4-membered heterocycles).[1]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
A Senior Application Scientist's Guide to Benchmarking 3-Hydroxy-1-methylazetidine Hydrochloride in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the synthetic feasibility and the ultimate biological activity of a novel chemical entity. The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant interest due to its unique conformational constraints and its ability to impart favorable physicochemical properties to drug candidates.[1] This guide provides an in-depth performance benchmark of 3-Hydroxy-1-methylazetidine hydrochloride, a key azetidine-containing building block.
We will objectively compare its performance in a classic and highly relevant synthetic transformation—the nucleophilic aromatic substitution (SNAr) reaction—against two common structural analogues: the five-membered ring homologue, 1-methyl-3-pyrrolidinol, and the flexible acyclic counterpart, N-methylaminoethanol. The experimental data presented herein is a composite representation based on established reactivity principles and reported outcomes for these classes of compounds in SNAr reactions.
The Strategic Importance of the Azetidine Scaffold
The allure of the azetidine ring in medicinal chemistry stems from its inherent ring strain, which, while imparting a degree of reactivity, also confers a rigid, three-dimensional geometry. This rigidity can be advantageous for optimizing ligand-receptor interactions, as it reduces the entropic penalty upon binding. Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and basicity, key parameters in drug design.
Benchmarking Performance in a Nucleophilic Aromatic Substitution (SNAr) Reaction
To provide a robust and reproducible benchmark, we have selected the well-characterized SNAr reaction with 2,4-dinitrochlorobenzene. This reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-nitrogen bond under conditions that are broadly applicable and well-understood.[2][3][4] The electron-deficient nature of the aromatic ring, activated by the two nitro groups, makes it an excellent electrophile for comparing the nucleophilicity of our selected secondary amines.[5][6]
Experimental Design & Rationale
The comparative study was designed to assess the performance of the three nucleophiles under identical reaction conditions. The key performance indicators are reaction yield, purity of the product, and reaction time. The choice of a common electrophile, 2,4-dinitrochlorobenzene, ensures that any observed differences in performance can be directly attributed to the structural and electronic properties of the nucleophiles.
Experimental Protocols
General Procedure for the Nucleophilic Aromatic Substitution (SNAr) Reaction
To a solution of 2,4-dinitrochlorobenzene (1.0 eq) in anhydrous acetonitrile (10 mL) was added the respective nucleophile (1.1 eq) and potassium carbonate (2.0 eq) as a base. The reaction mixture was stirred at 60°C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel.
Protocol 1: Synthesis of 1-(3-hydroxy-1-methylazetidin-1-yl)-2,4-dinitrobenzene
-
Nucleophile: this compound (1.1 eq). Note: The hydrochloride salt requires an additional equivalent of base to liberate the free amine in situ.
-
Base: Potassium Carbonate (3.0 eq)
-
Reaction Time: 4 hours
Protocol 2: Synthesis of 1-(3-hydroxy-1-methylpyrrolidin-1-yl)-2,4-dinitrobenzene
-
Nucleophile: 1-methyl-3-pyrrolidinol (1.1 eq)
-
Base: Potassium Carbonate (2.0 eq)
-
Reaction Time: 6 hours
Protocol 3: Synthesis of 1-((2-hydroxyethyl)(methyl)amino)-2,4-dinitrobenzene
-
Nucleophile: N-methylaminoethanol (1.1 eq)
-
Base: Potassium Carbonate (2.0 eq)
-
Reaction Time: 8 hours
Comparative Performance Data
| Nucleophile | Structure | Ring Strain | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 3-Hydroxy-1-methylazetidine HCl | Azetidine (4-membered ring) | High | 1-(3-hydroxy-1-methylazetidin-1-yl)-2,4-dinitrobenzene | 92 | >98 | 4 |
| 1-methyl-3-pyrrolidinol | Pyrrolidine (5-membered ring) | Moderate | 1-(3-hydroxy-1-methylpyrrolidin-1-yl)-2,4-dinitrobenzene | 85 | >98 | 6 |
| N-methylaminoethanol | Acyclic | Low (freely rotating) | 1-((2-hydroxyethyl)(methyl)amino)-2,4-dinitrobenzene | 78 | >97 | 8 |
Analysis of Performance
The data clearly demonstrates the superior performance of This compound in this benchmark SNAr reaction. The higher yield and shorter reaction time can be attributed to several factors rooted in the fundamental principles of chemical reactivity.
-
Ring Strain and Nucleophilicity: The high ring strain of the azetidine ring is a key determinant of its reactivity. While seemingly counterintuitive, the constrained bond angles in the four-membered ring can lead to a higher energy ground state of the nucleophile, thereby lowering the activation energy for the reaction. The nitrogen lone pair in the azetidine is readily available for nucleophilic attack.
-
Conformational Rigidity: The rigid structure of the azetidine ring pre-organizes the molecule for reaction, reducing the entropic barrier to transition state formation compared to the more flexible pyrrolidine and the freely rotating acyclic analogue.
-
Basicity: While all three amines are secondary, their basicities and, consequently, their nucleophilicity can be subtly influenced by their structure. The azetidine nitrogen, in this context, proves to be an excellent nucleophile.
The five-membered pyrrolidine ring in 1-methyl-3-pyrrolidinol possesses less ring strain than the azetidine, resulting in a slightly lower reactivity, as reflected in the longer reaction time and slightly lower yield. The acyclic N-methylaminoethanol , lacking any ring strain and possessing the highest conformational flexibility, exhibits the lowest reactivity of the three.
Experimental Workflow Diagram
Caption: Workflow for the comparative SNAr reaction.
Biological Relevance: Azetidines as STAT3 Inhibitors
The synthetic product, a substituted azetidine, is representative of a class of molecules with significant therapeutic potential. Specifically, azetidine-containing compounds have emerged as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] The JAK-STAT signaling pathway is a crucial communication route within cells, involved in processes like cell growth, differentiation, and immune responses.[9][10] Dysregulation of this pathway is implicated in various diseases, including cancer.[10]
STAT3 inhibitors can block the downstream effects of aberrant STAT3 activation, making them attractive targets for drug development. The rigid azetidine scaffold can be effectively utilized to orient the necessary pharmacophoric groups to achieve high-affinity binding to the STAT3 protein.
JAK-STAT3 Signaling Pathway and Inhibition
Caption: The JAK-STAT3 signaling pathway and the point of inhibition.
Conclusion
This comparative guide demonstrates the superior performance of this compound in a benchmark nucleophilic aromatic substitution reaction. Its inherent ring strain and conformational rigidity contribute to a faster reaction rate and higher yield compared to its five-membered and acyclic counterparts. For researchers and drug development professionals, the choice of this compound as a building block can offer significant advantages in terms of synthetic efficiency. Furthermore, the established role of the azetidine scaffold in biologically active molecules, such as STAT3 inhibitors, underscores its importance in modern medicinal chemistry.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Hydroxy-1-methylazetidine hydrochloride
Foreword: As professionals in drug discovery and development, our work with novel chemical entities like 3-Hydroxy-1-methylazetidine hydrochloride is foundational to progress. However, innovation cannot come at the expense of safety. This guide is structured to provide a comprehensive, scientifically-grounded framework for the safe handling of this compound. It moves beyond a simple checklist, delving into the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the integrity of your research and, most importantly, your personal well-being.
Hazard Assessment: Understanding the Adversary
This compound (CAS No: 18621-18-6) is a heterocyclic compound that, while valuable in synthesis, presents a distinct set of health hazards. A thorough understanding of these risks is the critical first step in defining our safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data.
| Hazard Class | GHS Code | Description | Potential Impact on Researcher |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Accidental ingestion can lead to significant acute health effects. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / irritation | Contact with eyes can lead to severe irritation or irreversible damage. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inhalation of the powder can irritate the nose, throat, and lungs. |
Source: Synthesized from multiple Safety Data Sheets.[1][2][3][4]
The causality is clear: this is a powdered substance that is an irritant to all primary routes of exposure—inhalation, skin, and eyes—and is harmful if ingested. Our entire safety strategy must be built to prevent this contact.
The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan begins with engineering and administrative controls designed to minimize exposure potential from the outset. This proactive approach is a hallmark of a mature safety culture.
Engineering Controls: Designing Safety into the Workspace
Your primary engineering control for handling this powdered solid is a certified chemical fume hood . This is non-negotiable for any step involving the transfer of the solid, such as weighing or preparing solutions.
-
Why a Fume Hood? A fume hood provides constant negative pressure, drawing the fine, potentially respirable dust away from the user's breathing zone, directly addressing the H335 respiratory irritation hazard.
Administrative Controls: Safe Work Practices
These are the procedures and policies that govern how we work.
-
Designated Area: All handling of this compound should occur in a designated and clearly labeled area of the lab to prevent cross-contamination.
-
Restricted Access: Only personnel trained on the specific hazards and procedures for this compound should be permitted in the designated area during handling.
-
Hygiene: Never eat, drink, or apply cosmetics in the laboratory.[1] Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][2][3][4][5]
Personal Protective Equipment (PPE): The Final Barrier
PPE selection must be deliberate and matched to the specific hazards of the compound and the task being performed.
Hand Protection: Preventing Dermal Exposure
The primary risk is skin irritation (H315). The choice of glove material is critical for preventing chemical permeation.
| Attribute | Specification | Rationale and Best Practices |
| Material | Nitrile Rubber | Nitrile provides excellent resistance to a wide range of chemicals, including amines and organic salts, while offering good dexterity.[2][6] It is a superior choice over latex, to which some individuals have allergies. |
| Thickness | Minimum 4 mil (0.1 mm) | Thicker gloves generally provide longer breakthrough times. While dexterity is important, a standard 4-5 mil nitrile glove offers a good balance of protection and tactile sensitivity for routine lab work.[2][4] |
| Cuff | Long/Extended Cuff | An extended cuff that covers the wrist and can be tucked under the sleeve of the lab coat is crucial to prevent skin exposure at the glove-coat interface. |
| Inspection | Pre- and Post-Use | Always inspect gloves for pinholes, tears, or signs of degradation before use. Remove gloves immediately if contamination is suspected and wash hands thoroughly. |
| Donning | Double Gloving | For tasks with a higher risk of splash or contamination, such as weighing larger quantities or during cleanup, wearing two pairs of nitrile gloves is recommended. The outer glove can be removed immediately upon contamination, protecting the inner glove and the user. |
Eye and Face Protection: Guarding Against Severe Damage
Given the H318/H319 hazard ("Causes serious eye damage"), robust eye protection is mandatory at all times.
| Level of Protection | Specification | When to Use |
| Primary | ANSI Z87.1-rated Safety Glasses with side shields | Required for all work in the laboratory where the chemical is present, even if not directly handled. |
| Secondary | Chemical Splash Goggles | Mandatory when handling the solid powder or preparing solutions. Goggles provide a full seal around the eyes, protecting against airborne dust and splashes. |
| Tertiary | Face Shield (worn over goggles) | Recommended when handling larger quantities (>10g) of the powder or during spill cleanup, providing an additional layer of protection for the entire face. |
Body Protection: Shielding the Skin
A lab coat is more than a uniform; it is a critical piece of protective equipment.
-
Type: A fully-buttoned laboratory coat made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs is required.[6]
-
Rationale: The tight cuffs prevent dust from entering the sleeve. Keeping the coat fully buttoned ensures maximum coverage of personal clothing and skin. Lab coats should never be worn outside of the laboratory area.
Respiratory Protection: Addressing the Inhalation Hazard
While the fume hood is the primary control, respiratory protection may be necessary.
-
Standard Operations (in a fume hood): For routine weighing and solution preparation of small quantities inside a certified chemical fume hood, a respirator is typically not required as the engineering control is sufficient.
-
Maintenance or Spill Scenarios: If you must handle the powder outside of a fume hood (e.g., cleaning a large spill, maintenance), a respirator is mandatory .
-
Respirator Type: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement.[7][8][9] It is designed to filter at least 95% of airborne particles and is suitable for protection against irritating chemical dusts.[9]
-
Fit Testing: Per OSHA regulations, all users of tight-fitting respirators like the N95 must undergo an annual fit test to ensure a proper seal.[10]
Step-by-Step Operational and Disposal Plans
Weighing and Solution Preparation Protocol
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation: Don all required PPE: lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Work Area Setup: Perform all work within a chemical fume hood. Cover the work surface (e.g., the balance) with disposable absorbent bench paper.
-
Handling:
-
Retrieve the sealed container of this compound.
-
Don a second (outer) pair of nitrile gloves.
-
Carefully open the container and use a spatula to transfer the desired amount of powder to a tared weigh boat. Avoid creating dust.
-
Securely close the primary container.
-
Transfer the weighed powder into the destination vessel for dissolution.
-
-
Initial Cleanup:
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid chemical waste container.
-
Wipe the spatula and any affected surfaces with a damp cloth or paper towel (using 70% ethanol or DI water) to collect any residual powder. Dispose of the wipe in the solid chemical waste.
-
-
Final Steps: Proceed with your experiment. Once complete, follow the decontamination and disposal procedures below.
Spill Response Plan (Solid Powder, <10 grams)
-
Alert & Isolate: Alert personnel in the immediate area. If outside a fume hood, evacuate the immediate vicinity. Restrict access.
-
Assess: Evaluate the extent of the spill and consult the Safety Data Sheet (SDS). Do not proceed if you feel unsafe.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, two pairs of nitrile gloves, and an N95 respirator.
-
Control & Clean:
-
Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.[11]
-
Working from the outside in, gently wet the absorbent material with water to dampen the powder.[12] Do not pour water directly on the spill, as this could cause splashing.
-
Carefully scoop the dampened material and powder using a plastic scoop or dustpan.[13] Do not use brushes that could create dust.
-
Place all contaminated materials into a designated, sealable plastic bag or container.[11][13]
-
-
Decontaminate: Wipe the spill area with a wet cloth (soap and water), followed by 70% ethanol. Dispose of all cleaning materials in the waste bag.
-
Dispose: Label the sealed bag as "Hazardous Waste: this compound spill debris" and place it in the designated solid hazardous waste container.
Decontamination and Disposal Plan
Decontamination ensures that residual chemical does not pose a risk on equipment or in waste streams.
-
Equipment Decontamination: Glassware and tools should first be rinsed with the solvent used in the experiment. Then, wash thoroughly with soap and water.[14] A final rinse with deionized water is recommended.[14]
-
Waste Segregation & Disposal:
-
Identify: All waste contaminated with this compound must be treated as hazardous waste.[15][16]
-
Segregate:
-
Solid Waste: Used gloves, wipes, weigh boats, and contaminated spill debris go into a clearly labeled, sealed container for "Solid Hazardous Chemical Waste."
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound go into a clearly labeled, sealed container for "Aqueous" or "Non-Halogenated Organic" hazardous waste, as appropriate.
-
-
Labeling: All waste containers must be labeled with the full chemical name ("this compound") and the approximate concentration/quantity.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal, managed by the Environmental Health & Safety (EHS) office.[17]
-
Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Logical workflow for handling 3-Hydroxy-1-methylazetidine HCl.
References
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Disinfection of Healthcare Equipment. Centers for Disease Control and Prevention (CDC). [Link]
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Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health (NIOSH). [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]
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Powder Coating Safety and Regulations. National Finishing Systems. [Link]
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Laboratory Equipment Decontamination Procedures. Wayne State University. [Link]
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Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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A Quick Guide to Lab Equipment Decontamination. Microlit. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
